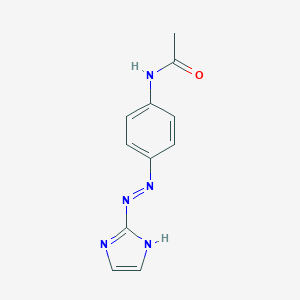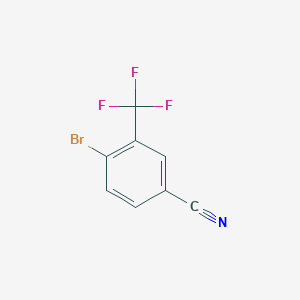
BW 502U83
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of BW-A502U involves the reaction of arylmethylamine with 2-methyl-1,3-propanediol. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the reaction.
Chemical Reactions Analysis
BW-A502U undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents for reduction include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BW-A502U may result in the formation of a ketone or an aldehyde, while reduction may yield an alcohol .
Scientific Research Applications
Mechanism of Action
BW-A502U exerts its effects by binding to DNA and inhibiting DNA synthesis. This binding interferes with the replication and transcription processes, ultimately leading to cell death. The molecular targets of BW-A502U include the DNA itself and various enzymes involved in DNA synthesis .
Comparison with Similar Compounds
BW-A502U is similar to other arylmethylaminopropanediols, such as BW-A770U and BW-A773U. These compounds also exhibit DNA-binding properties and have been studied for their antitumor activity. BW-A502U is unique in its specific chemical structure, which may confer different binding affinities and biological activities .
Similar Compounds
- BW-A770U
- BW-A773U
References
Properties
CAS No. |
129026-48-8 |
|---|---|
Molecular Formula |
C21H25NO4 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[[10-(2-hydroxyethoxy)anthracen-9-yl]methylamino]-2-methylpropane-1,3-diol |
InChI |
InChI=1S/C21H25NO4/c1-21(13-24,14-25)22-12-19-15-6-2-4-8-17(15)20(26-11-10-23)18-9-5-3-7-16(18)19/h2-9,22-25H,10-14H2,1H3 |
InChI Key |
JPCHHZXQVHSGGC-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO |
Canonical SMILES |
CC(CO)(CO)NCC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCO |
Key on ui other cas no. |
129026-48-8 |
Synonyms |
502U83 BW 502U83 BW-502U83 BW502U83 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R,3R,4S,5R,6R)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B159285.png)










